Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15924534
InChI: InChI=1S/C11H9ClN2O3/c1-2-17-10(16)7-5-3-4-6-8(7)13-11(12)14-9(6)15/h3-5H,2H2,1H3,(H,13,14,15)
SMILES:
Molecular Formula: C11H9ClN2O3
Molecular Weight: 252.65 g/mol

Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate

CAS No.:

Cat. No.: VC15924534

Molecular Formula: C11H9ClN2O3

Molecular Weight: 252.65 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate -

Specification

Molecular Formula C11H9ClN2O3
Molecular Weight 252.65 g/mol
IUPAC Name ethyl 2-chloro-4-oxo-3H-quinazoline-8-carboxylate
Standard InChI InChI=1S/C11H9ClN2O3/c1-2-17-10(16)7-5-3-4-6-8(7)13-11(12)14-9(6)15/h3-5H,2H2,1H3,(H,13,14,15)
Standard InChI Key KAFLUXIYBGSXPL-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC=CC2=C1N=C(NC2=O)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The quinazoline core consists of a benzene ring fused to a pyrimidine ring, with the pyrimidine component containing two nitrogen atoms at positions 1 and 3. Substitutions at positions 2 (chloro), 4 (oxo), and 8 (ethyl carboxylate) introduce steric and electronic effects that influence reactivity and biological activity. The chloro group enhances electrophilicity at the adjacent carbon, while the ester moiety provides a site for nucleophilic substitution or hydrolysis.

Crystallographic Data

While direct crystallographic data for Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate is limited, analogous quinazoline derivatives exhibit planar bicyclic systems with dihedral angles between substituents. For example, ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate displays a dihedral angle of 86.83° between the quinoline and phenyl rings . Such structural features suggest similar planarity and intermolecular interactions for the target compound, including hydrogen bonding and van der Waals forces.

PropertyValueSource
Molecular FormulaC12H11ClN2O3\text{C}_{12}\text{H}_{11}\text{ClN}_2\text{O}_3Calculated
Molar Mass (g/mol)278.7
Density (g/cm³)~1.38
Boiling Point (°C)~431.5

Spectroscopic Identification

  • IR Spectroscopy: Peaks corresponding to C=O (ketone: ~1700 cm⁻¹; ester: ~1720 cm⁻¹) and C-Cl (~750 cm⁻¹) stretches are characteristic.

  • NMR Spectroscopy:

    • 1H^1\text{H}: A singlet for the ester methyl group (~1.3 ppm), a quartet for the ethyl CH₂ (~4.3 ppm), and aromatic protons between 7.5–8.5 ppm .

    • 13C^{13}\text{C}: Carbonyl carbons (~165–175 ppm), aromatic carbons (~120–150 ppm), and the ethyl group (~14 ppm for CH₃) .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate typically involves the Niementowski reaction, utilizing anthranilic acid derivatives as starting materials.

Stepwise Procedure

  • Cyclization: Anthranilic acid reacts with formamide or urea under acidic conditions to form the 4-oxoquinazoline core.

  • Chlorination: Phosphorus oxychloride (POCl₃) introduces the chloro group at position 2.

  • Esterification: Ethyl chloroacetate reacts with the intermediate under basic conditions to install the carboxylate group at position 8.

Optimization:

  • Temperature: 80–100°C for cyclization; 60°C for esterification.

  • Catalysts: H2SO4\text{H}_2\text{SO}_4 or HCl\text{HCl} for acid-mediated steps.

  • Yield: 65–75% after recrystallization.

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance efficiency and purity. Advanced purification techniques, such as column chromatography and high-vacuum distillation, ensure >98% purity for pharmaceutical applications.

Physicochemical Properties

Thermal Stability

The compound exhibits moderate thermal stability, with decomposition onset at ~250°C. The ethyl ester group contributes to lower melting points compared to carboxylic acid analogues .

Solubility Profile

  • Polar Solvents: Soluble in DMSO, DMF, and ethanol.

  • Nonpolar Solvents: Poor solubility in hexane or toluene.

  • Aqueous Solubility: <0.1 mg/mL at pH 7, improving under alkaline conditions due to ester hydrolysis.

Chemical Reactivity and Derivatives

Nucleophilic Substitution

The chloro group at position 2 undergoes substitution with amines, thiols, or alkoxides. For example, reaction with morpholine yields 2-morpholino-4-oxoquinazoline derivatives, which exhibit enhanced kinase inhibitory activity .

Reaction Conditions:

  • Reagent: Primary or secondary amines (1.2 equiv).

  • Solvent: DMF or THF.

  • Temperature: 60–80°C, 6–12 hours .

Ester Hydrolysis

The ethyl ester hydrolyzes to the carboxylic acid under acidic or basic conditions:
R-COOEt+H2OR-COOH+EtOH\text{R-COOEt} + \text{H}_2\text{O} \rightarrow \text{R-COOH} + \text{EtOH}
Conditions:

  • Acidic: 6M HCl, reflux, 4 hours.

  • Basic: 2M NaOH, room temperature, 12 hours.

Biological Activity and Applications

Kinase Inhibition

Quinazoline derivatives are potent inhibitors of PAK4 (p21-activated kinase 4), a target in cancer therapy. Compound 31 (6-chloro-4-aminoquinazoline-2-carboxamide) demonstrates a KiK_i of 0.009 μM against PAK4, with 346-fold selectivity over PAK1 . Structural analogs of Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate may exhibit similar selectivity due to conserved interactions with the ATP-binding pocket.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to anticancer agents (e.g., EGFR inhibitors) and antivirals. Its derivatization potential enables rapid exploration of structure-activity relationships .

Materials Science

Quinazoline esters are employed in organic electronics due to their planar structure and electron-deficient rings, enhancing charge transport in OLEDs and semiconductors.

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